
(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
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Overview
Description
(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O and its molecular weight is 346.86. The purity is usually 95%.
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Biological Activity
(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H25ClN4 |
Molecular Weight | 380.9 g/mol |
CAS Number | 1331143-95-3 |
Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase enzymes (COX-I and COX-II), which are key mediators in inflammatory processes.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, related compounds have shown COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, indicating potential for treating inflammatory diseases .
2. Antimicrobial Activity
Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. For instance, derivatives of imidazole-based compounds have been evaluated for their effectiveness against Pseudomonas aeruginosa and Escherichia coli, showing moderate to potent inhibition at concentrations of 256 and 512 μg/mL respectively .
3. Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that related imidazole derivatives possess cytotoxic effects against several cancer cell lines, suggesting a possible role in cancer therapy . The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies highlight the biological activity of imidazole derivatives:
Case Study 1: COX-II Inhibition
A study evaluated the COX-II inhibitory effects of various imidazole derivatives, including those structurally related to our compound. The most potent derivative showed an IC50 value of 0.52 μM, surpassing the standard drug Celecoxib .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of benzimidazole derivatives were synthesized and tested against multiple pathogens. One particular derivative demonstrated significant antimicrobial activity, reinforcing the therapeutic potential of imidazole-containing compounds in treating infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with imidazole and piperazine moieties exhibit significant antimicrobial properties. For instance, similar structures have been shown to effectively inhibit the growth of various bacterial and fungal strains. The presence of the imidazole ring in this compound suggests potential activity against pathogens, similar to clinically relevant drugs such as miconazole and clotrimazole .
Anticancer Potential
Studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. In particular, derivatives containing piperazine and phenyl groups have shown promise in targeting specific cancer pathways. The ability of this compound to interact with molecular targets involved in cancer progression could position it as a candidate for further development in oncology.
Neurological Disorders
The compound's structure suggests it may cross the blood-brain barrier, making it a candidate for treating neurological conditions. Research into related compounds has indicated potential neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Enzyme Inhibition
The unique structural characteristics of (Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride may allow it to act as an enzyme inhibitor. Preliminary studies suggest that similar compounds can modulate enzyme activity, leading to therapeutic effects in various diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related piperazine derivatives, several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine structure could enhance antimicrobial potency, suggesting a similar approach for this compound could yield promising results .
Case Study 2: Cancer Cell Proliferation Inhibition
A related compound was evaluated for its anti-cancer properties in vitro. The study revealed that it effectively inhibited the proliferation of breast cancer cell lines by inducing apoptosis through specific molecular pathways. This suggests that this compound may exhibit similar anticancer activity.
Summary of Biological Activities
Properties
IUPAC Name |
(Z)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-2-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-8-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3;1H/b9-8-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPSANXSAFECKC-UOQXYWCXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.